1,3-Diazido-2-propanol

Description

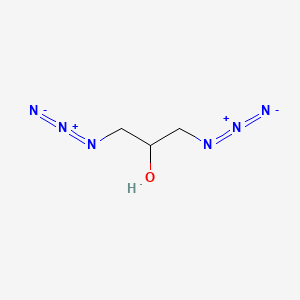

Structure

3D Structure

Properties

IUPAC Name |

1,3-diazidopropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6O/c4-8-6-1-3(10)2-7-9-5/h3,10H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNVPEHHHGCEGFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CN=[N+]=[N-])O)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205621 | |

| Record name | 1,3-Diazido-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-48-0 | |

| Record name | 1,3-Diazido-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57011-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diazido-2-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC30408 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Diazido-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-diazidopropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3 Diazido 2 Propanol

Historical and Contemporary Preparative Routes

The primary and most well-established route for the synthesis of 1,3-diazido-2-propanol involves the use of epichlorohydrin (B41342) as a starting material. ipme.rumetu.edu.tr This method relies on the nucleophilic ring-opening of the epoxide ring by the azide (B81097) ion.

Epichlorohydrin-Based Synthesis Approaches

The reaction of epichlorohydrin with an azide source, typically sodium azide (NaN₃), is the cornerstone of this compound synthesis. ipme.rumetu.edu.tr This process generally proceeds via a two-step mechanism. Initially, the azide ion attacks one of the carbon atoms of the epoxide ring, leading to the formation of an intermediate, 1-azido-3-chloro-2-propanol. Subsequent substitution of the chlorine atom by another azide ion yields the desired this compound. lookchem.comrug.nl

The reaction is often carried out in a solvent system that can dissolve both the organic substrate and the inorganic azide salt. ipme.ru A mixture of acetonitrile (B52724) and water is a commonly used solvent system. ipme.ru The reaction involves the ring-opening of the epichlorohydrin, which is susceptible to nucleophilic attack at the terminal carbon of the epoxide, resulting in the formation of a substituted 1-halo-2-alcohol. rug.nl

A typical laboratory-scale synthesis involves dissolving epichlorohydrin in a solvent mixture, followed by the addition of sodium azide. The reaction mixture is then heated under reflux for a specified period to ensure complete conversion. ipme.ru For instance, a reported procedure involves reacting 25.6 mmol of epichlorohydrin with 61.5 mmol of sodium azide in a 45 ml solution of acetonitrile and water (2:1 v/v) at 65 °C for 24 hours, resulting in a 76% yield of this compound. ipme.ru

The versatility of epichlorohydrin as a precursor extends to the synthesis of various functionally substituted compounds, including 1,2,3-triazoles and tetrazoles, highlighting its importance in synthetic organic chemistry. lookchem.com

Optimization of Reaction Conditions and Reagents

Optimizing reaction conditions is crucial for maximizing yield, purity, and safety in the synthesis of this compound. Key parameters that are often adjusted include temperature, reaction time, solvent system, and the molar ratio of reactants. ipme.ruprismbiolab.com The choice of solvent can significantly influence the reaction rate and selectivity by affecting the solubility of the reagents and the stability of the transition states. researchgate.net

For instance, the synthesis of this compound has been successfully carried out using a mixture of acetonitrile and water. ipme.ru The use of an excess of sodium azide is common to drive the reaction towards the formation of the diazido product. ipme.ru The temperature is also a critical factor; while higher temperatures can increase the reaction rate, they may also lead to the formation of byproducts. researchgate.net

The optimization process often involves a systematic variation of these parameters to find the ideal conditions for a specific scale and application. prismbiolab.com Modern approaches to reaction optimization may employ statistical methods like Design of Experiments (DoE) to efficiently explore the parameter space and identify optimal conditions. prismbiolab.com

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Reactants | Epichlorohydrin, Sodium Azide | 76% | ipme.ru |

| Solvent | Acetonitrile:Water (2:1 v/v) | ||

| Temperature | 65 °C | ||

| Reaction Time | 24 hours |

Phase Transfer Catalysis in this compound Synthesis

Phase transfer catalysis (PTC) is a powerful technique employed to facilitate reactions between reactants present in different phases, typically an aqueous phase and an organic phase. dalalinstitute.comwikipedia.org In the synthesis of this compound, PTC can enhance the reaction rate between the water-soluble sodium azide and the organic-soluble epichlorohydrin. mdpi.com

A phase-transfer catalyst, often a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, transports the azide anion from the aqueous phase to the organic phase where the reaction with epichlorohydrin occurs. wikipedia.orgmdpi.com This method can lead to faster reaction times, milder reaction conditions, and improved yields by increasing the effective concentration of the nucleophile in the organic phase. dalalinstitute.com

The use of PTC in the azidation of 1,3-dichloropropan-2-ol, a related substrate, has been shown to result in quantitative yields. mdpi.com This suggests that PTC is a highly effective methodology for azide substitution reactions. The catalyst functions by forming a lipophilic ion pair with the azide anion, which can then readily migrate into the organic phase to react with the substrate. mdpi.com

| Catalyst Type | Example | Function | Reference |

|---|---|---|---|

| Quaternary Ammonium Salts | Tetrabutylammonium bromide | Transports azide ions from aqueous to organic phase. | mdpi.com |

| Crown Ethers | 18-Crown-6 | Encapsulate metal cations to create a more "naked" and reactive anion. | wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, in line with the principles of green chemistry. encyclopedia.pubsemanticscholar.org For the synthesis of this compound, this translates to exploring alternative solvents, reducing waste, and using less hazardous reagents.

One of the key areas of focus in green chemistry is the use of safer solvents. mdpi.com Water is an ideal green solvent, and conducting the synthesis in an aqueous medium, potentially with the aid of a phase transfer catalyst, can significantly reduce the environmental impact. mdpi.com The use of microwave irradiation is another green chemistry approach that can accelerate reaction rates, often leading to shorter reaction times and increased energy efficiency. encyclopedia.pub

Solvent-free reaction conditions represent another avenue for green synthesis, minimizing waste and simplifying product isolation. nih.gov While specific examples for this compound are not extensively documented, the general principles of green chemistry are applicable and are an active area of research for many organic transformations. semanticscholar.org The goal is to develop synthetic routes that are not only efficient but also sustainable and safe.

Scalability Considerations for Research and Industrial Applications

The scalability of a synthetic process is a critical factor for its transition from a laboratory-scale procedure to a larger-scale research or industrial application. ku.edu When scaling up the synthesis of this compound, several challenges must be addressed. These include efficient heat management, mass transfer between phases, and ensuring consistent product quality.

The exothermic nature of the azidation reaction requires careful temperature control to prevent runaway reactions, especially on a larger scale. The choice of reactor and mixing efficiency become crucial for maintaining a homogeneous reaction mixture and ensuring efficient heat dissipation. The handling of sodium azide, which is a toxic and potentially explosive reagent, also requires stringent safety protocols in a large-scale setting.

Furthermore, the workup and purification procedures need to be adapted for larger quantities. Extraction and distillation processes that are straightforward in the lab may become more complex and require specialized equipment for industrial-scale production. The economic viability of the process, including the cost of raw materials, energy consumption, and waste disposal, is another key consideration for industrial applications.

Chemical Reactivity and Derivatization of 1,3 Diazido 2 Propanol

Functional Group Interconversions of the Azide (B81097) Moiety

The two azide groups in 1,3-diazido-2-propanol are the primary sites of its chemical reactivity. These groups can undergo several key transformations, including reduction to amines and participation in 1,3-dipolar cycloaddition reactions. These reactions allow for the introduction of new functional groups and the construction of larger molecular architectures.

Reductive Transformations to Amino Alcohols and Diamines

The reduction of the azide groups in this compound to primary amines is a fundamental transformation that yields 1,3-diamino-2-propanol (B154962), a valuable tridentate ligand and synthetic intermediate. This conversion can be accomplished using various reducing agents, with the choice of reagent often depending on the desired chemoselectivity and reaction conditions.

Common methods for the reduction of organic azides to amines are broadly applicable to this compound. These methods include catalytic hydrogenation, reduction with metal hydrides, and reactions involving other reducing systems like zinc in the presence of ammonium (B1175870) chloride. mdma.ch

Catalytic Hydrogenation: This is a widely used method for converting azides to amines. The reaction typically involves hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). This method is often clean and efficient, but care must be taken as azides can be energetic.

Metal Hydride Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of alkyl azides to primary amines. lumenlearning.commasterorganicchemistry.com The reaction is typically carried out in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Sodium borohydride (B1222165) (NaBH₄) can also be used, sometimes in the presence of a catalyst such as cobalt(II) chloride, to achieve the reduction under milder conditions. organic-chemistry.orgcmu.edu

Zinc/Ammonium Chloride System: A combination of zinc powder and ammonium chloride in a solvent mixture like ethanol (B145695) and water provides a mild and effective method for the reduction of azides. mdma.ch This system is advantageous as it can tolerate other functional groups that might be sensitive to harsher reducing agents. mdma.ch

The successful reduction of both azide groups results in the formation of 1,3-diamino-2-propanol, a stable compound used in the synthesis of ligands, peptide dendrimers, and as a precursor for various biologically relevant molecules. sigmaaldrich.comchemicalbook.com

| Reducing Agent/System | Typical Conditions | Product | Notes |

| H₂/Pd-C | H₂ gas, Palladium on Carbon, Solvent (e.g., EtOH, THF) | 1,3-Diamino-2-propanol | Common and efficient, but requires hydrogenation equipment. |

| LiAlH₄ | THF or Et₂O, followed by aqueous workup | 1,3-Diamino-2-propanol | Powerful reducing agent; reduces many other functional groups. lumenlearning.com |

| NaBH₄/CoCl₂ | Water or Methanol, Room Temperature | 1,3-Diamino-2-propanol | A milder alternative to LiAlH₄. organic-chemistry.org |

| Zn/NH₄Cl | Ethanol/Water, Room Temperature or Reflux | 1,3-Diamino-2-propanol | Good yields and tolerates some sensitive functional groups. mdma.ch |

1,3-Dipolar Cycloaddition Reactions (Click Chemistry)

The azide groups of this compound make it an ideal substrate for 1,3-dipolar cycloaddition reactions, particularly the Huisgen cycloaddition with alkynes to form 1,2,3-triazole rings. This class of reactions, especially the copper-catalyzed version, is the cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and simple to perform.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and regioselective reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgchemistrysteps.com The reaction involves the coupling of a terminal alkyne with an azide in the presence of a copper(I) catalyst. researchgate.net The catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate. organic-chemistry.org

In the context of this compound, its two azide groups can react with two equivalents of a terminal alkyne, making it a useful bifunctional linker for synthesizing symmetrical bis-triazole structures. This reaction proceeds under mild conditions, often in aqueous solvent systems, and is tolerant of a wide variety of functional groups.

| Alkyne Substrate | Catalyst System | Solvent | Product |

| Propargyl alcohol | CuSO₄ / Sodium Ascorbate | H₂O/t-BuOH | 1,1'-((2-hydroxypropane-1,3-diyl)bis(1H-1,2,3-triazole-4,1-diyl))bis(methanol) |

| Phenylacetylene | CuI | DMF | 1,3-bis(4-phenyl-1H-1,2,3-triazol-1-yl)propan-2-ol |

| Ethynyltrimethylsilane | [Cu(PPh₃)₃Br] | Toluene | 1,3-bis(4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)propan-2-ol |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of the azide-alkyne cycloaddition that does not require a metal catalyst. mdma.chresearchgate.net The reaction is driven by the high ring strain of a cyclooctyne (B158145) derivative, which readily reacts with azides at ambient temperatures. cmu.edusigmaaldrich.com The absence of a cytotoxic copper catalyst makes SPAAC particularly valuable for applications in biological systems, such as live-cell imaging and bioconjugation. cmu.eduyoutube.com

Derivatives of this compound can be employed in SPAAC to link two molecules that contain strained alkyne moieties. For instance, the central hydroxyl group of this compound could be functionalized, and the resulting molecule used to bridge two cyclooctyne-tagged biomolecules. The reaction is bioorthogonal, meaning it proceeds without interfering with native biological processes. researchgate.net The rate of SPAAC is highly dependent on the structure of the cyclooctyne, with electron-withdrawing groups near the triple bond generally increasing the reaction rate. cmu.edu

The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction between an azide and an alkyne that occurs without a catalyst. organic-chemistry.orgchemistrysteps.com However, this reaction typically requires elevated temperatures and often results in a mixture of the 1,4- and 1,5-regioisomers of the triazole product, as the energy barrier for both reaction pathways is similar. chemistrysteps.comnih.gov

When this compound is reacted with an alkyne under thermal conditions, it would be expected to form a mixture of bis-1,4-triazole, bis-1,5-triazole, and mixed 1,4/1,5-triazole products. The lack of regioselectivity and the harsh reaction conditions make the thermal cycloaddition less favorable than the copper-catalyzed variant for most synthetic applications where a single, well-defined product is desired. organic-chemistry.org

Staudinger Ligation and Related Reactions with this compound Derivatives

The Staudinger ligation is a chemoselective reaction that forms a stable amide bond between an azide and a specifically engineered triarylphosphine. sigmaaldrich.comchemicalbook.com The reaction proceeds in two stages: first, the phosphine (B1218219) reacts with the azide to form an aza-ylide intermediate, a reaction known as the Staudinger reaction. In the ligation variant, the phosphine contains an electrophilic trap (typically a methyl ester) positioned to intercept the aza-ylide intramolecularly, which, after hydrolysis, yields an amide bond and the phosphine oxide. researchgate.netgoogle.com

Derivatives of this compound can serve as bifunctional platforms for Staudinger ligation. Each of the two azide groups can react with a phosphine reagent, enabling the covalent linkage of two separate molecules. This reaction is highly bioorthogonal and has been widely used in chemical biology for labeling and conjugating biomolecules in aqueous environments without the need for a catalyst. google.com The reaction's utility stems from the fact that both azides and phosphines are largely absent from and non-reactive with most biological functional groups. chemicalbook.com

Reactions Involving the Hydroxyl Group

The hydroxyl (-OH) group of this compound is a key functional group that allows for a variety of chemical transformations. Its reactivity is characteristic of a secondary alcohol, enabling reactions such as esterification, etherification, and oxidation. These reactions are fundamental for modifying the molecular scaffold and introducing new functionalities. The presence of two azide groups in the molecule requires careful consideration of reaction conditions to ensure compatibility and safety.

The hydroxyl group in this compound can serve as a nucleophile, reacting with electrophiles to form esters and ethers. These reactions are pivotal for diversifying the structure of the molecule, allowing for the attachment of a wide array of substituents.

Esterification is typically achieved by reacting the alcohol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides. Acid-catalyzed esterification with a carboxylic acid, known as Fischer esterification, is a common method. Alternatively, reaction with a more reactive acid chloride in the presence of a non-nucleophilic base like pyridine (B92270) provides a high-yielding pathway to the corresponding ester. The Williamson ether synthesis provides a general route to ethers, though it requires the initial conversion of the alcohol to its conjugate base, an alkoxide. This is typically done using a strong base like sodium hydride. The resulting alkoxide then acts as a potent nucleophile, displacing a halide from an alkyl halide in an SN2 reaction to form the ether.

These derivatizations of the hydroxyl group are instrumental in synthetic chemistry. For instance, in the development of chiral catalysts, modifying the hydroxyl group can influence the steric and electronic environment of the resulting molecule, which is crucial for achieving high stereoselectivity in asymmetric reactions.

The secondary alcohol in this compound can be oxidized to a ketone, specifically 1,3-diazidoacetone. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired selectivity and the tolerance of other functional groups in the molecule.

Common oxidizing agents for secondary alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in sulfuric acid. However, due to the toxicity of chromium, alternative methods using reagents like Dess-Martin periodinane (DMP) or Swern oxidation (using oxalyl chloride, dimethyl sulfoxide, and a hindered base) are often preferred as they proceed under milder conditions. mdpi.com

The mechanistic pathways for these oxidations vary. For instance, oxidation with chromic acid involves the formation of a chromate (B82759) ester intermediate. Subsequent removal of a proton from the carbon bearing the oxygen by a base (such as water) leads to the elimination of the chromium species and the formation of the ketone. The Swern oxidation proceeds via the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination reaction mediated by a base (like triethylamine) to yield the ketone, dimethyl sulfide, and carbon dioxide. The presence of the azide groups, which are generally stable to many oxidizing conditions, allows for the selective oxidation of the hydroxyl group.

Desymmetrization Strategies for Chiral Induction

Desymmetrization of prochiral molecules like this compound is a powerful strategy for the synthesis of enantiomerically enriched compounds. This approach avoids the limitations of kinetic resolution, theoretically allowing for a 100% yield of a single enantiomer.

A significant advancement in the chemistry of this compound is its catalytic enantioselective desymmetrization. One notable method involves an intramolecular interception of the alkyl azides by a copper-carbenoid. acs.orgnih.gov In this process, the hydroxyl group of this compound is first esterified with a diazo(aryl)acetate. The resulting 1,3-diazidoisopropyl diazo(aryl)acetate is then treated with a chiral copper catalyst.

This catalytic system facilitates the generation of a copper-carbenoid intermediate which then undergoes an intramolecular reaction with one of the two enantiotopic azide groups. This cyclization reaction leads to the formation of enantioenriched 6-substituted 5,6-dihydro-1,4-oxazin-2-ones. This transformation has been shown to proceed with good to excellent yields and high levels of enantioselectivity, with enantiomeric excesses of up to 97% being reported. nih.gov

The table below summarizes the results of the copper-catalyzed enantioselective desymmetrization of various 1,3-diazidoisopropyl diazo(aryl)acetates.

| Entry | R Group | Yield (%) | Enantiomeric Excess (ee %) |

| 1 | Phenyl | 91 | 95 |

| 2 | 4-Methylphenyl | 95 | 96 |

| 3 | 4-Methoxyphenyl | 93 | 95 |

| 4 | 4-Chlorophenyl | 89 | 97 |

| 5 | 4-Bromophenyl | 90 | 97 |

| 6 | 2-Chlorophenyl | 85 | 94 |

| 7 | Naphthyl | 88 | 96 |

Data sourced from a study on the catalytic enantioselective desymmetrization of this compound. acs.orgnih.gov

The success of the aforementioned desymmetrization hinges on the design of the chiral catalyst, which is typically composed of a metal center and a chiral ligand. For the desymmetrization of this compound, copper(I) complexes are often used, with bis(oxazoline) (BOX) ligands being particularly effective. acs.orgnih.gov

The (S,S)-Ph-Box ligand is a C₂-symmetric ligand that coordinates to the copper center, creating a chiral environment around the active site. The stereochemical outcome of the reaction is dictated by the way this chiral catalyst orients the substrate during the key bond-forming step. The bulky phenyl groups on the oxazoline (B21484) rings create a defined chiral pocket that preferentially allows the copper-carbenoid to react with one of the two azide groups over the other, thus inducing high enantioselectivity. The design of the ligand is crucial; subtle changes in its steric and electronic properties can have a profound impact on both the reactivity and the enantioselectivity of the catalyst. The development of new and more effective ligands is an active area of research in asymmetric catalysis. researchgate.netorganic-chemistry.org

The mechanism of the copper-catalyzed desymmetrization of this compound begins with the reaction of the diazo(aryl)acetate precursor with the chiral copper(I) catalyst to form a highly reactive copper-carbenoid intermediate. This species is electrophilic and is poised for reaction with a nucleophile.

In this intramolecular transformation, the two azide groups of the substrate are the internal nucleophiles. The chiral ligand, bound to the copper center, controls the conformation of the substrate in the transition state. This control forces the copper-carbenoid to be in closer proximity to one of the two enantiotopic azide groups. The subsequent nucleophilic attack of this preferred azide group onto the carbenoid carbon leads to the formation of a six-membered ring and the extrusion of dinitrogen gas, although in this specific reported reaction, the azide participates in a formal [3+2] cycloaddition-like process leading to the cyclic α-imino ester. The enantioselectivity arises from the difference in the activation energies for the two possible diastereomeric transition states leading to the two enantiomers of the product. Computational studies can provide deeper insights into the precise nature of these transition states and the non-covalent interactions that govern the stereochemical outcome. nih.gov

Applications of 1,3 Diazido 2 Propanol in Advanced Synthetic Chemistry

As a Versatile Building Block for Nitrogen-Rich Scaffolds

The presence of two azide (B81097) moieties makes 1,3-Diazido-2-propanol an ideal starting material for synthesizing molecules rich in nitrogen, which are of significant interest in medicinal chemistry, material science, and coordination chemistry.

The azide groups of this compound readily participate in 1,3-dipolar cycloaddition reactions with alkynes, a cornerstone of "click chemistry," to form stable 1,2,3-triazole rings. rgmcet.edu.inmdpi.com This reaction can be catalyzed by copper(I) or ruthenium(II) to achieve high yields and regioselectivity. peerj.comfrontiersin.orgorganic-chemistry.org The difunctional nature of this compound allows it to react with molecules containing two alkyne groups, leading to the formation of oligomers and polymers where the backbone is interspersed with triazole units. nih.govmdpi.com

These triazole-based oligomers are investigated for their unique material properties. mdpi.com The synthesis strategy involves reacting the diazide with various dialkynes, allowing for the tuning of the oligomer's physical and chemical characteristics. For instance, Ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC) polymerization has been used to create dense 1,2,3-triazole oligomers that preferentially consist of 1,5-disubstituted units. nih.govmdpi.com

The two azide groups in this compound can be chemically reduced to primary amine groups, yielding the 1,3-diamino-2-propanol (B154962) scaffold. This transformation provides a direct synthetic route to a valuable class of compounds. The resulting 1,3-diamino-2-propanol is a versatile bidentate diamine ligand used in the synthesis of various organometallic complexes. chemicalbook.comsigmaaldrich.com This scaffold is also a precursor for synthesizing biologically active molecules and can be used as a branching unit in the creation of peptide dendrimers. sigmaaldrich.comresearchgate.netresearchgate.net The synthesis of 1,3-diaminopropan-2-ol derivatives can be achieved through mild and environmentally friendly methods. researchgate.net

Beyond the formation of triazoles, the azide groups of this compound are precursors for a wide array of nitrogen-containing heterocyclic compounds. researchgate.net Azides are known starting materials for synthesizing various heterocycles like tetrazoles. researchgate.net The ability of this single molecule to introduce two such functionalities allows for the construction of more complex, fused, or linked heterocyclic systems. For example, azide derivatives are used in the design of high-energy-density materials based on fused ring systems, such as triazolo-triazoles. rsc.org The reactivity of the azide groups enables their participation in various cyclization and multicomponent reactions, opening pathways to novel and structurally diverse heterocyclic frameworks. purdue.eduspbu.ru

Role in Energetic Materials Research

The high positive heat of formation associated with the azide group (N₃) makes this compound a compound of significant interest in the field of energetic materials. at.ua It serves as a foundational component for creating more complex energetic molecules that can function as plasticizers, polymers, and binders in propellant and explosive formulations. dtic.milchemistry-chemists.com

Research has demonstrated the synthesis of energetic azido (B1232118) esters such as bis(1,3-diazido prop-2-yl)malonate and bis(1,3-diazido prop-2-yl)glutarate. researchgate.net These compounds exhibit good thermal stability and are compatible with common energetic binders. researchgate.net The introduction of multiple azide groups results in plasticizers with high energy content and low glass transition temperatures, which is desirable for low-temperature applications. tandfonline.comtandfonline.commdpi.com

Table 1: Properties of Energetic Plasticizers Derived from this compound

| Compound Name | Decomposition Temperature (°C) | Density (g/cm³) |

|---|---|---|

| Bis(1,3-diazido prop-2-yl)malonate | 233.5 | 1.25 |

| Bis(1,3-diazido prop-2-yl)glutarate | 232.6 | 1.27 |

Data sourced from research on new energetic azido esters. researchgate.net

Energetic binders are a key component of modern high-performance propellants and explosives, replacing inert binders to increase the energy density of the formulation. nih.govbohrium.com Azido polymers, most notably Glycidyl (B131873) Azide Polymer (GAP), are widely used energetic binders. nih.govuni-muenchen.de this compound can be incorporated into polymer structures to enhance their energetic properties.

The difunctional nature of this compound (two azides, one hydroxyl) allows it to act as a monomer or a cross-linking agent. For example, the hydroxyl group can be used for polymerization to form a polyether backbone, while the pendant azide groups contribute to the energetic character of the resulting polymer. Furthermore, these azide groups can be used for curing the polymer binder through reactions with polyfunctional alkynes, forming a stable triazole-cross-linked network. nih.gov The compatibility of related azido plasticizers has been demonstrated with several energetic binders, including GAP, 3,3-bis(azidomethyl)oxetane-tetrahydrofuran (BAMO-THF) copolymer, and poly-3-nitratomethyl-3-methyloxetane (Poly-NIMMO). researchgate.nettandfonline.comtandfonline.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,3-diamino-2-propanol |

| Bis(1,3-diazido prop-2-yl)malonate |

| Bis(1,3-diazido prop-2-yl)glutarate |

| Glycidyl Azide Polymer (GAP) |

| 3,3-bis(azidomethyl)oxetane-tetrahydrofuran (BAMO-THF) |

Contributions to Bioorthogonal Chemistry and Chemical Biology Probes

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. The azide group is a cornerstone of bioorthogonal chemistry due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems. organic-chemistry.orglumiprobe.com this compound leverages this reactivity through its two azide groups, enabling its use as a scaffold for creating sophisticated molecular probes and bioconjugates.

The structure of this compound, featuring two terminal azides and a central secondary alcohol, makes it an ideal trifunctional linker for creating complex bioconjugates. The hydroxyl group serves as a convenient handle for derivatization, allowing for the attachment of a biomolecule, drug, or imaging agent through stable ether or ester linkages. The two azide groups remain available for subsequent bioorthogonal reactions, primarily the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). organic-chemistry.orglumiprobe.comthermofisher.com

This trifunctional nature allows for the construction of "Y-shaped" or branched molecular architectures. For instance, a therapeutic payload could be attached to the hydroxyl group, and the two azide arms could then be used to conjugate the entire construct to two separate alkyne-modified targeting ligands, such as antibodies or peptides. This strategy enhances the avidity and specificity of the conjugate for its biological target. Conversely, two different molecules (e.g., a drug and an imaging agent) could be clicked onto the azide groups, with the hydroxyl group modified to improve solubility or link to a delivery vehicle. This approach provides a straightforward method for producing dual-payload conjugates from a single, simple scaffold.

The same structural features that make this compound a useful bioconjugation linker also enable its use as a central scaffold for designing molecular tags. nih.gov Fluorescent probes and affinity tags are essential tools in chemical biology for visualizing, isolating, and identifying biomolecules. nih.gov

A fluorescent tag can be designed by covalently attaching a fluorophore to the hydroxyl group of the this compound scaffold. The resulting molecule is a fluorescent reporter equipped with two bioorthogonal azide handles. These azides can then be used to label one or more alkyne-modified biomolecules, such as proteins or nucleic acids, within a complex biological sample or a living cell. thermofisher.comnih.gov This allows for precise, site-specific fluorescent labeling, which is crucial for high-resolution imaging studies of cellular processes. nih.gov

Similarly, an affinity tag can be constructed by attaching a high-affinity binding molecule, such as biotin (B1667282), to the hydroxyl group. The diazide functionalities can then be used to "click" the biotin tag onto a target protein that has been metabolically or genetically engineered to contain an alkyne group. This enables the selective isolation and purification of the tagged protein and its binding partners from complex mixtures using streptavidin-coated beads. The bifunctional nature of the scaffold offers the potential to create dimeric affinity reagents or to attach a secondary reporter molecule alongside the primary affinity ligand.

Development of Novel Functional Materials and Polymers

The high nitrogen content and positive enthalpy of formation of the azide group make it an "explosophore," a functional group that imparts energetic properties to a molecule. dntb.gov.uaat.ua Consequently, this compound is a valuable monomer and cross-linking agent for the synthesis of energetic polymers, which are used as binders and plasticizers in solid rocket propellants and explosive formulations. dntb.gov.uaat.uabit.edu.cn

These polymers are synthesized through azide-alkyne cycloaddition polymerization, where a diazide monomer, such as this compound, is reacted with a dialkyne comonomer. researchgate.netmdpi.com This reaction forms a stable, high-energy polytriazole network. researchgate.netust.hk The resulting polymers often exhibit high thermal stability, high density, and a significant release of nitrogen gas upon decomposition, all of which are desirable characteristics for energetic materials. mdpi.comuni-muenchen.de The cross-link density and mechanical properties of the final polymer can be tuned by carefully selecting the monomers and reaction conditions. nih.govnih.govmdpi.commdpi.com

Research in this area focuses on creating new energetic polymers with improved performance and safety characteristics compared to traditional materials like nitrocellulose. mdpi.com The thermal behavior of these polymers is a critical parameter, with properties such as glass transition temperature (Tg) and decomposition temperature (Td) being extensively studied using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). mdpi.comuni-muenchen.demdpi.com

Table 1: Research Findings on Energetic Polymers Synthesized from Diazide Monomers This table presents data from studies on energetic polymers created using diazide building blocks, illustrating key thermal and physical properties.

| Polymer Type | Monomers Used | Analysis Method | Key Findings |

| Energetic Polytriazole | Diazide with nitramine group and a dipropargyl ether comonomer | DSC/TGA | Glass Transition (Tg) near 48°C; Onset of decomposition at 237°C. mdpi.com |

| Azido-Oxetane Copolymer | 3-(azidomethyl)-3-methyloxetane (AMMO) and 3-(2,4,6-trinitrophenoxy)oxetane (TNPO) | DSC | Decomposition temperature of 184°C; Glass Transition (Tg) of 69°C. uni-muenchen.de |

| Azido-Oxetane Copolymer | 3,3-bis(azidomethyl)oxetane (BAMO) and 3-(2,4,6-trinitrophenoxy)oxetane (TNPO) | DSC | Decomposition temperature of 190°C; Glass Transition (Tg) of 83°C. uni-muenchen.de |

| Energetic Polytriazole Elastomer | Diazido compounds and alkyne-terminated polyether | TGA/DSC, Mechanical Testing | Resulting elastomers serve as promising binders for propellant components with good thermal and mechanical properties. bit.edu.cn |

Advanced Spectroscopic and Analytical Research Methodologies

Elucidation of Reaction Pathways and Intermediates

Understanding the synthetic transformations of 1,3-diazido-2-propanol requires advanced spectroscopic methods capable of monitoring reactions in real-time and providing detailed structural information about transient intermediates and final products.

In situ spectroscopic techniques are invaluable for tracking the progress of reactions involving this compound without the need for sample isolation. This real-time analysis provides kinetic data and insights into reaction mechanisms.

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring the synthesis of azido (B1232118) compounds. The azide (B81097) functional group exhibits a strong, characteristic antisymmetric stretching vibration in a relatively clear spectral region, typically between 2100 and 2200 cm⁻¹ researchgate.net. During the synthesis of this compound, for instance, from the reaction of a precursor with an azide salt, the appearance and growth of this azide peak can be monitored in real-time to follow the reaction progress. Conversely, in subsequent reactions where the azide group is transformed, the disappearance of this peak can be tracked.

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy can be used to observe the vibrational modes of molecules. irdg.orgias.ac.in The symmetric and asymmetric stretches of the azide group are also Raman active. irdg.org Raman spectroscopy offers the advantage of being less sensitive to water, making it suitable for monitoring reactions in aqueous media. For solid samples, characteristic peaks can also be identified. irdg.org The application of in situ Raman spectroscopy can provide complementary information to FTIR, aiding in a more complete understanding of the reaction dynamics.

| Spectroscopic Technique | Key Observable Feature | Application in this compound Chemistry |

| In situ FTIR | Strong N₃ antisymmetric stretch (~2100-2200 cm⁻¹) | Monitoring the formation or consumption of the azide group during synthesis and subsequent reactions. |

| In situ Raman | N₃ symmetric and asymmetric stretches | Real-time reaction monitoring, particularly in aqueous solutions, and characterization of solid intermediates or products. |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, including derivatives of this compound. researchgate.netsemanticscholar.orgnih.gov Advanced 2D NMR techniques are particularly crucial for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for determining the three-dimensional structure and conformational preferences of these molecules. researchgate.netauremn.org.brnih.govresearchgate.netmdpi.com

¹H and ¹³C NMR: One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. thieme-connect.dersc.orgnih.govscielo.br For a derivative of this compound, the chemical shifts of the protons and carbons attached to or near the azido groups will be significantly influenced by the electronegativity and magnetic anisotropy of the azide functionality.

2D NMR Techniques:

Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the carbon backbone of a this compound derivative.

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms, providing a clear map of which proton is attached to which carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. This is key for determining the preferred conformation of flexible molecules like derivatives of this compound, revealing through-space interactions between different parts of the molecule. mdpi.com

| NMR Technique | Information Provided | Relevance to this compound Derivatives |

| ¹H NMR | Chemical environment and connectivity of protons. | Determines the number and type of protons in the molecule. |

| ¹³C NMR | Chemical environment of carbon atoms. | Identifies the carbon skeleton and the presence of functional groups. |

| COSY | ¹H-¹H spin-spin coupling networks. | Establishes the connectivity of protons along the carbon chain. |

| HSQC | Direct ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. |

| HMBC | Long-range ¹H-¹³C correlations. | Confirms the overall molecular structure and connectivity of substituents. |

| NOESY | Through-space ¹H-¹H proximity. | Elucidates the 3D structure and preferred conformations in solution. mdpi.com |

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of reaction products, as well as for gaining structural information through fragmentation patterns. libretexts.orgwikipedia.orgchemguide.co.uk High-resolution mass spectrometry (HRMS) is particularly powerful as it can determine the mass of a molecule with very high accuracy, allowing for the confident determination of its elemental formula. acs.org

When analyzing products from reactions of this compound, the molecular ion peak in the mass spectrum will confirm the molecular weight. The fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, provides clues about the molecule's structure. wikipedia.orgchemguide.co.uk For azido compounds, a common fragmentation pathway involves the loss of a nitrogen molecule (N₂), leading to a characteristic peak at M-28 (where M is the mass of the molecular ion). researchgate.net Other fragmentations can occur around the functional groups, and the analysis of these fragments helps to piece together the structure of the parent molecule. researchgate.netresearchgate.net

| Mass Spectrometry Technique | Key Information Obtained | Application to this compound Products |

| High-Resolution Mass Spectrometry (HRMS) | Exact mass and elemental formula. acs.org | Unambiguous determination of the chemical formula of novel derivatives. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation pathways of selected ions. | Detailed structural elucidation by analyzing how specific parts of the molecule break apart. |

Chromatographic Techniques for Purity and Yield Assessment in Complex Syntheses

Chromatographic methods are indispensable for separating the components of a reaction mixture, thereby allowing for the assessment of product purity and the quantification of reaction yield.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of energetic materials, including plasticizers. acs.orguni-muenchen.deacs.org For the analysis of this compound and its derivatives, a reversed-phase HPLC method would typically be employed, using a nonpolar stationary phase and a polar mobile phase. A UV detector is often suitable for detection, especially if the derivatives contain chromophores. HPLC can effectively separate the desired product from starting materials, byproducts, and other impurities. By comparing the peak area of the product to that of a standard of known concentration, the purity and yield of the synthesis can be accurately determined.

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable derivatives of this compound, GC-MS can be a powerful analytical tool. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each separated component based on its mass spectrum. However, care must be taken as many energetic materials can decompose at the high temperatures used in GC.

Thermal Analysis for Investigating Reaction Stability and Product Characteristics

Thermal analysis techniques are critical for characterizing the stability and decomposition behavior of energetic materials like this compound and its products. fraunhofer.deresearchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. slideshare.netlabmanager.comparticletechlabs.com This technique is used to determine thermal transitions such as melting points, glass transitions, and decomposition temperatures. slideshare.netlabmanager.comparticletechlabs.commdpi.com For a derivative of this compound, the DSC thermogram would show an exothermic peak corresponding to its decomposition. The onset temperature of this exotherm is a measure of its thermal stability, and the integrated area of the peak is proportional to the heat of decomposition. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. slideshare.netlabmanager.comparticletechlabs.comuniversallab.orgmt.com When a material decomposes to volatile products, a mass loss is observed. For azido compounds, the initial mass loss often corresponds to the release of nitrogen gas. researchgate.net TGA provides information on the decomposition temperature range and the amount of non-volatile residue, if any. universallab.orgmt.comresearchgate.net Combining TGA with DSC provides a more complete picture of the thermal decomposition process, correlating thermal events with mass changes. labmanager.com

| Thermal Analysis Technique | Measurement | Key Information for this compound Derivatives |

| Differential Scanning Calorimetry (DSC) | Heat flow into or out of a sample. labmanager.com | Melting point, glass transition temperature, decomposition onset temperature, and heat of decomposition. |

| Thermogravimetric Analysis (TGA) | Mass change of a sample. labmanager.comuniversallab.org | Thermal stability, decomposition temperature range, and mass loss profile during decomposition. |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for studying reaction mechanisms involving organic azides, such as the 1,3-dipolar cycloaddition reactions that 1,3-Diazido-2-propanol readily undergoes. researchgate.netunimib.it DFT calculations allow for the mapping of potential energy surfaces, which helps in understanding the feasibility and outcomes of chemical reactions. osti.govarxiv.org

A key application of DFT in studying the reactions of this compound is the identification and characterization of transition states (TS). The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy barrier of the reaction. nih.gov Lower activation energy indicates a faster reaction.

For the characteristic 1,3-dipolar cycloaddition reaction of azides with alkynes (a "click reaction") to form triazoles, DFT studies elucidate the energy profiles. researchgate.net These calculations typically show that the reaction proceeds through a single, concerted transition state. researchgate.net The energy barrier is influenced by factors such as the substituents on the alkyne and the solvent environment. researchgate.net For instance, studies on similar azide (B81097) compounds show that the nature of the functional groups can significantly influence the activation barrier for reactions. nih.gov While specific data for this compound is not abundant, analogous DFT studies on other azides provide insight into the expected energetic barriers.

Table 1: Illustrative Activation Energies for 1,3-Dipolar Cycloadditions from DFT Studies on Analogous Azides

| Reactants | DFT Functional/Basis Set | Calculated Activation Energy (kcal/mol) | Reference Finding |

|---|---|---|---|

| 2-azido-N-(4-diazenylphenyl)acetamide + terminal alkyne | B3LYP-D3/6-31G(d,p) | Kinetically favored formation of 1,4-triazole | Analysis of activation energies showed one regioisomer to be energetically favorable under thermodynamic control. researchgate.net |

| Diazopropane + Chalcone Derivatives | B3LYP/6-311+G(d,p) | Attack on C=C bond kinetically favored over C=O bond | The reaction on the C=O bond was found to be kinetically and thermodynamically unfavored due to a higher activation energy. mdpi.com |

Note: This table is illustrative and based on data for structurally related compounds to infer potential behavior for this compound.

When this compound reacts with an unsymmetrical alkyne, two different constitutional isomers (regioisomers), the 1,4- and 1,5-disubstituted triazoles, can be formed. DFT calculations are instrumental in predicting and explaining the observed regioselectivity. researchgate.netias.ac.in By calculating the activation energies for the two possible pathways leading to the different regioisomers, the kinetically favored product can be determined. researchgate.net

The regioselectivity is often explained by analyzing the electronic properties of the reactants, such as the coefficients of the Highest Occupied Molecular Orbital (HOMO) of the azide and the Lowest Unoccupied Molecular Orbital (LUMO) of the alkyne, within the framework of frontier molecular orbital (FMO) theory. researchgate.net Additionally, local reactivity indices derived from DFT, such as Fukui functions, can pinpoint the most reactive sites on each molecule, providing a rationale for the observed regioselectivity. researchgate.net The analysis of global and local reactivity indexes can predict the most favorable two-center interactions between the most nucleophilic and electrophilic sites of the reagents. researchgate.net

Stereoselectivity, which concerns the three-dimensional arrangement of the product, can also be investigated. For cycloaddition reactions, DFT can be used to compare the energies of transition states leading to different stereoisomers (e.g., endo vs. exo products), thereby predicting the major diastereomer. researchgate.net

Conformational Analysis of this compound and its Derivatives

The this compound molecule possesses conformational flexibility due to rotation around its single bonds. Different spatial arrangements of its atoms, or conformers, can have different energies and chemical properties. Conformational analysis aims to identify the most stable conformers and understand the energy landscape for interconversion between them.

Computational methods are well-suited for this task. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. For a related molecule, 1,3-propanediol, quantum chemical calculations identified numerous conformers, with the most stable ones often stabilized by intramolecular hydrogen bonds. mdpi.com In the case of this compound, the central hydroxyl group can act as a hydrogen bond donor to one of the azide groups, potentially leading to specific stable conformations. However, in aqueous solutions, intermolecular hydrogen bonding with water can dominate, favoring more extended conformations. mdpi.com Studies on propanol (B110389) have also highlighted the existence of multiple conformers, such as trans and gauche forms, which differ in the orientation of the hydroxyl group. arxiv.org

The conformational preferences of derivatives, such as the bis-triazoles formed from its reaction with alkynes, have also been studied. Such analyses correlate calculated and experimental NMR chemical shifts to identify the most stable conformations in solution. researchgate.net

Molecular Dynamics Simulations for Understanding Reactivity in Different Environments

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique can provide a detailed picture of how molecules like this compound behave in different environments, such as in various solvents or at interfaces. nih.gov By simulating the interactions between the solute and solvent molecules, MD can reveal how the solvent influences conformational preferences and reaction dynamics.

For example, ab initio MD simulations have been used to study the activation and decomposition of 2-propanol on catalyst surfaces. mdpi.compreprints.org These simulations show how specific surface sites interact with the alcohol, leading to dissociation. mdpi.com They also demonstrate the significant role of temperature and the presence of other molecules, like water, in the reaction pathway. mdpi.comresearchgate.net While specific MD studies on this compound are not prominent in the literature, these analogous studies on propanol illustrate the potential of MD to understand its reactivity in complex catalytic or biological environments. mdpi.comrsc.org For instance, MD simulations could be used to study the diffusion of this compound towards a reactant or its binding within an enzyme active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations provide fundamental information about the electronic structure of a molecule, which is key to understanding its reactivity. mdpi.com For this compound, these calculations can determine properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges.

The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov The electrostatic potential map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the terminal nitrogen atoms of the azide groups are expected to be electron-rich, making them susceptible to attack by electrophiles and key to their participation in cycloaddition reactions.

Furthermore, quantum chemical calculations are used to predict thermodynamic properties, such as the heat of formation. nih.govmdpi.com For energetic materials containing azido (B1232118) groups, these calculations are vital for estimating performance and stability. mdpi.com For example, DFT calculations on benzofuroxan (B160326) derivatives containing multiple azido groups have shown that the enthalpy of formation increases significantly with the number of energetic fragments, which is a key factor in their potential application as energetic materials. mdpi.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1,3-bis-1,2,3-triazol-1-yl-propan-2-ol |

| 1,3-propanediol |

| 2-azido-N-(4-diazenylphenyl)acetamide |

| 2-propanol |

| Benzofuroxan |

| Chalcone |

| Diazopropane |

Future Research Directions and Emerging Trends

Expansion of Stereoselective Synthetic Strategies for 1,3-Diazido-2-propanol

The synthesis of optically pure molecules is crucial in the pharmaceutical and materials industries. nih.gov While racemic this compound is accessible, future research is trending towards the development of stereoselective synthetic methods to produce enantiomerically pure forms of the compound. Such strategies are essential for creating chiral ligands, pharmaceuticals, and other advanced materials where specific stereochemistry is required. nih.govmdpi.com

Emerging strategies that could be applied to the synthesis of chiral this compound are largely inspired by established methods for other chiral diols and functionalized propanols. nih.gov Dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, presents a powerful approach. mdpi.com This technique, often utilizing a combination of a lipase (B570770) and a metal catalyst, could theoretically provide access to enantiopure esters derived from this compound with high yields. mdpi.com Another promising avenue is the asymmetric ring-opening of achiral precursors like epichlorohydrin (B41342) with azide (B81097) nucleophiles, guided by a chiral catalyst to control the stereochemical outcome. The development of catalytic asymmetric methods for producing optically pure 1,n-diols from bulk chemicals is a significant challenge that, if overcome, could be adapted for diazido-alcohols. nih.gov

| Synthetic Strategy | Potential Precursor | Key Elements | Anticipated Outcome |

| Dynamic Kinetic Resolution (DKR) | Racemic this compound | Lipase (e.g., Novozym® 435), Metal racemization catalyst (e.g., Ru-based) | Enantiomerically pure acylated this compound (>99% ee) |

| Asymmetric Azidolysis | Epichlorohydrin | Chiral Lewis acid or organocatalyst, Azide source (e.g., TMSN₃) | Enantioselective formation of a chiral azido-chlorohydrin intermediate |

| Catalytic Asymmetric Dihydroxylation | Allyl azide derivative | Chiral ligand (e.g., AD-mix-β), Osmium tetroxide | Asymmetric formation of a diol, followed by functional group manipulation |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis of organic azides can be hazardous due to their potential for explosive decomposition. uc.pt Continuous-flow chemistry offers a compelling solution to mitigate these risks by handling hazardous reagents and intermediates in small volumes within a closed system. uc.ptd-nb.info The integration of flow chemistry for the synthesis of this compound would enable safer production by minimizing the accumulation of energetic intermediates. This approach also allows for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. d-nb.info

Automated synthesis platforms, which combine robotics with flow reactors and real-time analytics, represent the next step in this evolution. chemrxiv.orgnih.gov Such systems can perform multi-step syntheses, purifications, and analyses without manual intervention. chemrxiv.orgdntb.gov.ua Applying this technology to this compound and its derivatives would facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for applications in drug discovery and materials science. nih.gov The development of a fully automated process for synthesizing molecules like this compound could significantly accelerate research by shifting the bottleneck from synthesis to discovery. chemrxiv.org

Exploration of New Catalytic Systems for this compound Transformations

The functional groups of this compound—two azides and one hydroxyl group—are ripe for a variety of catalytic transformations. Future research will likely focus on developing novel catalytic systems to selectively modify these groups. The azide moieties are perfect handles for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazole rings. nih.govmdpi.com Exploration of new copper, ruthenium, or silver catalysts could enhance the efficiency and scope of these cycloaddition reactions, allowing for the synthesis of complex polytriazoles or functionalized small molecules under milder conditions. mdpi.comust.hk

Furthermore, transition-metal catalysis can be used for other transformations of the azide group, such as C-H amination or conversion to nitrenes for subsequent reactions. mdpi.com The central hydroxyl group can also be targeted. For instance, catalysts developed for the dehydration of diols could potentially be adapted to transform this compound into other valuable chemical intermediates. researchgate.netcetjournal.it The development of chemoselective catalysts that can differentiate between the azide and hydroxyl groups will be critical for building molecular complexity from this scaffold.

| Transformation Type | Functional Group | Potential Catalyst System | Resulting Structure |

| Azide-Alkyne Cycloaddition | Azide | Copper(I)/Ligand, Ruthenium complexes | 1,4-disubstituted 1,2,3-triazole |

| C-H Amination | Azide | Rhodium(II) or Iron complexes | N-heterocycles |

| Catalytic Reduction | Azide | Palladium on Carbon (Pd/C), H₂ | 1,3-Diamino-2-propanol (B154962) |

| Etherification/Esterification | Hydroxyl | Acid or Base catalysts | Ethers or Esters |

Development of Advanced Functional Materials Based on this compound Scaffolds

The high nitrogen content and positive heat of formation of the azide groups make this compound an attractive building block for energetic materials. at.ua It can serve as a precursor for energetic plasticizers, binders for propellants, or new explosive formulations. tandfonline.comresearchgate.net For example, derivatives like 1,3-diazido-2-ethyl-2-nitropropane have been synthesized and evaluated as energetic plasticizers compatible with binders such as glycidyl (B131873) azide polymer (GAP). tandfonline.comresearchgate.net Future work will involve designing and synthesizing new polymers and composite materials derived from this compound to achieve enhanced thermal stability, energy output, and mechanical properties. at.uaresearchgate.net

Beyond energetic applications, the this compound scaffold is ideal for creating functional polymers through CuAAC polymerization. By reacting it with dialkyne monomers, a variety of polytriazoles can be synthesized. mdpi.comnih.gov These polymers are promising candidates for advanced materials due to the unique properties of the triazole ring, which can engage in hydrogen bonding and coordinate with metal ions. mdpi.com This opens up possibilities for creating novel adhesives, coatings, or membranes. The crosslinking of polymers using the diazide functionality is another area of active research, offering a path to new thermosets and elastomers. researchgate.net

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methods

The future of chemical research relies on the tight integration of synthesis, characterization, and theoretical modeling. For this compound, this synergistic approach is essential for accelerating discovery. Computational chemistry, particularly density functional theory (DFT), can be used to predict the outcomes of reactions, such as the regioselectivity of 1,3-dipolar cycloadditions involving the azide groups. researchgate.netnih.gov These theoretical studies can guide synthetic efforts by identifying the most promising reaction conditions and substrates, saving significant experimental time and resources. nih.govresearchgate.net

Advanced spectroscopic techniques are critical for characterizing the complex molecules and materials derived from this compound. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry are indispensable for confirming chemical structures. mdpi.comresearchgate.net When combined, these methods provide a comprehensive understanding of the relationship between molecular structure and material properties. This feedback loop—where computational predictions guide synthesis and spectroscopic analysis validates the results—will be a powerful engine for innovation in the development and application of this compound-based chemistry.

Q & A

Q. What role does this compound play in synthesizing heterocyclic compounds?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.